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Executive Summary
Tefinostat (CHR-2845) is a novel, orally bioavailable histone deacetylase (HDAC) inhibitor with

a unique monocyte/macrophage-targeting mechanism. This specificity is achieved through its

activation by the intracellular esterase human carboxylesterase-1 (hCE-1), which is

predominantly expressed in cells of the monocytoid lineage. This targeted approach aims to

enhance the therapeutic window by concentrating the active drug in malignant cells, thereby

minimizing systemic toxicities often associated with non-targeted HDAC inhibitors. This guide

provides a comprehensive overview of the pharmacodynamics of Tefinostat in hematological

malignancies, with a focus on its mechanism of action, preclinical efficacy, and clinical activity.

It is intended to serve as a resource for researchers, scientists, and drug development

professionals in the field of hematology and oncology.

Introduction to Tefinostat and its Targeting
Mechanism
Tefinostat is a pro-drug that is hydrolyzed by hCE-1 into its active acidic metabolite.[1] This

enzymatic activation within target cells leads to the accumulation of the active HDAC inhibitor in

monocytoid leukemia cells, such as those found in acute myeloid leukemia (AML) with

monocytic features (M4/M5 subtypes) and chronic myelomonocytic leukemia (CMML).[2][3]
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This targeted delivery is a key differentiator from other pan-HDAC inhibitors and is

hypothesized to contribute to its favorable safety profile.

Preclinical Pharmacodynamics
In vitro studies have demonstrated the selective efficacy of Tefinostat in hematological

malignancy cell lines and primary patient samples with monocytoid characteristics.

In Vitro Efficacy in Cell Lines
Tefinostat has shown potent anti-proliferative activity in various AML cell lines, with

significantly lower half-maximal effective concentrations (EC50) in cell lines with monocytic

features.

Cell Line FAB Subtype EC50 (nM)

MV4-11 M4 57 ± 6.2

OCI-AML3 M4 110 ± 17.1

THP-1 M5 560 ± 17.1

HL-60 M2 2300 ± 226

Table 1: In vitro efficacy of

Tefinostat in AML cell lines.

Data extracted from

Zabkiewicz et al., 2016.[3]

Efficacy in Primary Patient Samples
The efficacy of Tefinostat has also been confirmed in primary AML and CMML patient

samples, with a clear correlation between sensitivity and the monocytic phenotype.
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Sample Type Number of Samples Average EC50 (µM)

Primary AML and CMML 73 2.7 ± 3.1

M4/M5 AML Not Specified 1.1 ± 1.8

CMML 7 1.9 ± 1.6

M0/M1 AML Not Specified 5.1 ± 4.7

Table 2: In vitro efficacy of

Tefinostat in primary AML and

CMML samples. Data

extracted from Zabkiewicz et

al., 2016.[3]

Clinical Pharmacodynamics: Phase I Study
A first-in-human Phase I clinical trial (NCT00820508) evaluated the safety, tolerability,

pharmacokinetics, and pharmacodynamics of Tefinostat in patients with relapsed or refractory

hematological malignancies.[4][5]

Study Design and Patient Characteristics
The study was a standard 3+3 dose-escalation trial. A total of 18 patients were enrolled across

a dose range of 20 mg to 640 mg once daily.[4][5]

Characteristic Value

Number of Patients 18

Dose Range 20 - 640 mg

Malignancies Relapsed/refractory hematological diseases

Table 3: Overview of the Phase I clinical trial of

Tefinostat.[4][5]

Clinical Efficacy and Safety

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.medchemexpress.com/tefinostat.html
https://www.benchchem.com/product/b1682000?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4941341/
https://pubmed.ncbi.nlm.nih.gov/26934551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4941341/
https://pubmed.ncbi.nlm.nih.gov/26934551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4941341/
https://pubmed.ncbi.nlm.nih.gov/26934551/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The study demonstrated that Tefinostat was well-tolerated, with no dose-limiting toxicities

observed up to the highest dose tested (640 mg).[4][5] Early signs of clinical activity were

observed, including:

A bone marrow response in a patient with CMML.[4]

A greater than 50% decrease in bone marrow blasts and clearance of peripheral blasts in a

patient with AML M2 subtype.[4]

The most common drug-related adverse events were Grade 1/2 and included nausea,

anorexia, fatigue, constipation, rash, and increased blood creatinine.[4]

Mechanism of Action
The primary mechanism of action of Tefinostat is the inhibition of HDAC enzymes, leading to

the accumulation of acetylated histones and other proteins. This results in the modulation of

gene expression, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor

growth.

Signaling Pathways
Tefinostat induces apoptosis in sensitive hematological cancer cells.[3] While the precise

signaling cascade is not fully elucidated for Tefinostat, HDAC inhibitors, in general, are known

to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the

upregulation of pro-apoptotic proteins (e.g., Bak, Bax) and downregulation of anti-apoptotic

proteins (e.g., Bcl-2), leading to caspase activation.
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Figure 1: Proposed apoptosis induction pathway by Tefinostat.
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Tefinostat treatment has been shown to induce the phosphorylation of histone H2A.X (γ-

H2A.X), a sensitive marker of DNA double-strand breaks.[3] This suggests that Tefinostat may

cause DNA damage or interfere with DNA repair mechanisms, leading to cell death in

malignant cells. The activation of the DNA damage response often involves the ATM and ATR

kinases.
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Figure 2: Proposed DNA damage response pathway induced by Tefinostat.
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The

following sections outline the key experimental protocols used in the preclinical evaluation of

Tefinostat.

Cell Viability Assay (MTS Assay)
This assay is used to assess the dose-dependent cytotoxic effects of Tefinostat.

Cell Seeding: Plate leukemia cell lines in 96-well plates at an appropriate density.

Drug Treatment: Treat cells with a serial dilution of Tefinostat for a specified period (e.g., 72

hours).

MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the EC50 values by fitting the dose-response data to a sigmoidal

curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis.

Cell Treatment: Treat cells with Tefinostat at the desired concentrations and time points.

Cell Harvesting: Harvest the cells and wash with cold PBS.

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V

and Propidium Iodide (PI).

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-

positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive

cells are late apoptotic/necrotic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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